molecular formula C6H7F2NO2 B1650162 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one CAS No. 1134834-71-1

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

Cat. No.: B1650162
CAS No.: 1134834-71-1
M. Wt: 163.12
InChI Key: VLVQKHOAIGBZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one is an organic compound characterized by the presence of a furan ring substituted with a 2,2-difluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one typically involves the alkylation of furan-2(5H)-one derivatives. One common method is the C-3 alkylation of 4-((2,2-difluoroethyl)amino)-5,5-disubstituted furan-2(5H)-ones with heteroarylmethyl chlorides using cesium carbonate as a base. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields (62-85%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one can undergo various chemical reactions, including:

    Alkylation: As mentioned, it can be alkylated at the C-3 position using heteroarylmethyl chlorides and cesium carbonate.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its chemical and physical properties.

    Substitution: The difluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Cesium Carbonate: Used as a base in alkylation reactions.

    Heteroarylmethyl Chlorides: Used as alkylating agents.

    Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with heteroarylmethyl chlorides yields 4-((2,2-difluoroethyl)amino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones .

Scientific Research Applications

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one involves its interaction with various molecular targets. The difluoroethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The furan ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-((2,2-Difluoroethyl)amino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones: These compounds are closely related and share similar chemical properties and reactivity.

    2,2-Difluoro-2,3-dihydrofurans: These compounds also contain a difluoroethyl group and a furan ring, making them structurally similar.

Uniqueness

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the difluoroethylamino group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,2-difluoroethylamino)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c7-5(8)2-9-4-1-6(10)11-3-4/h1,5,9H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVQKHOAIGBZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905029
Record name 4-(2,2-Difluoroethylamino)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134834-71-1
Record name 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134834711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,2-Difluoroethylamino)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-difluoroethyl)amino]-2,5-dihydrofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ1AWX6PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Reactant of Route 2
Reactant of Route 2
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Reactant of Route 3
Reactant of Route 3
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Reactant of Route 4
Reactant of Route 4
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Reactant of Route 5
Reactant of Route 5
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Reactant of Route 6
4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.